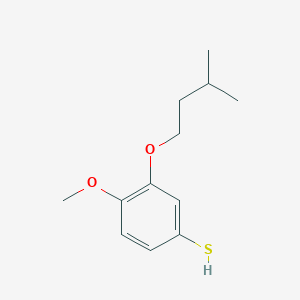

4-Methoxy-3-iso-pentoxythiophenol

Description

4-Methoxy-3-iso-pentoxythiophenol is a thiophenol derivative featuring a methoxy group (-OCH₃) at the 4-position and a branched iso-pentoxy group (-O-C₅H₁₁) at the 3-position of the aromatic ring. Its molecular structure includes a sulfur atom in place of the oxygen found in phenolic analogs, which significantly influences its reactivity and physicochemical properties. The compound is listed under CAS number 1443344-08-8 and has been referenced in specialty chemical catalogs, though it is currently marked as discontinued by suppliers like CymitQuimica . Limited data are available on its synthesis, applications, or biological activity, suggesting it may have been explored for niche industrial or research purposes.

Properties

IUPAC Name |

4-methoxy-3-(3-methylbutoxy)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2S/c1-9(2)6-7-14-12-8-10(15)4-5-11(12)13-3/h4-5,8-9,15H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTCUEQQRCAGNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=CC(=C1)S)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201263768 | |

| Record name | Benzenethiol, 4-methoxy-3-(3-methylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443344-08-8 | |

| Record name | Benzenethiol, 4-methoxy-3-(3-methylbutoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443344-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenethiol, 4-methoxy-3-(3-methylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Methoxy-3-iso-pentoxythiophenol can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxythiophenol with iso-pentyl bromide under basic conditions. The reaction typically uses a base such as potassium carbonate in a solvent like acetone, followed by purification through column chromatography.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often use automated systems to control reaction conditions and ensure high yields.

Chemical Reactions Analysis

4-Methoxy-3-iso-pentoxythiophenol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.

Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds.

Scientific Research Applications

4-Methoxy-3-iso-pentoxythiophenol has several scientific research applications:

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

Medicine: The compound is explored for its potential therapeutic properties, including its role as an antioxidant and anti-inflammatory agent.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-iso-pentoxythiophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate enzyme activities by binding to active sites or altering enzyme conformations. In biological systems, it may affect signaling pathways by interacting with receptors and influencing downstream effects.

Comparison with Similar Compounds

Thiophenol Derivatives

Thiophenols (aromatic rings with -SH substituents) are sulfur analogs of phenols. Compared to the compound in focus:

- 3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-...thiophenol derivative (): This complex thiophenol derivative includes a pyrimidine-thioether moiety and protective groups (e.g., tert-butyldimethylsilyl). While both compounds share a thiophenol backbone, the additional functional groups in suggest applications in nucleotide synthesis or pharmaceuticals, contrasting with the simpler alkoxy substituents in 4-Methoxy-3-iso-pentoxythiophenol.

Alkoxy-Substituted Aromatic Compounds

lists numerous alkoxy aromatics, such as p-ethoxyphenol and 3-methoxy-para-cymene, which share functional group similarities:

- Substitution Patterns: 4-Methoxy-3-iso-pentoxythiophenol’s branched iso-pentoxy group contrasts with linear alkoxy groups (e.g., ethoxy in p-ethoxyphenol). Branched chains typically lower melting points and enhance lipid solubility compared to linear analogs.

- Thiol vs. Hydroxyl: The -SH group in thiophenols is more acidic (pKa ~6.5) than phenolic -OH (pKa ~10), making it prone to oxidation or nucleophilic reactions. This difference could limit its stability in biological systems compared to phenolic ethers like thymol methyl ether (used in fragrances) .

Methoxy-Containing Metabolites

Methoxy groups are common in neurotransmitters and their metabolites, such as 3-methoxy-4-hydroxyphenylglycol (). Key comparisons:

- Biological Stability: Metabolites like 3-methoxy-4-hydroxyphenylglycol are stabilized by O-methylation, which prevents further oxidation. In contrast, 4-Methoxy-3-iso-pentoxythiophenol’s thiol group may render it susceptible to enzymatic degradation or metal chelation, limiting its utility in vivo.

- Synthetic Pathways: The metabolism of norepinephrine involves catechol-O-methyltransferase (COMT), which transfers methyl groups to phenolic substrates. The methoxy group in 4-Methoxy-3-iso-pentoxythiophenol is likely introduced synthetically rather than enzymatically, as seen in neurotransmitter catabolism .

Biological Activity

4-Methoxy-3-iso-pentoxythiophenol, a compound with the molecular formula C12H18OS, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C12H18OS

- Molecular Weight : 210.34 g/mol

- IUPAC Name : 4-Methoxy-3-(2-methylpropylthio)phenol

The biological activity of 4-Methoxy-3-iso-pentoxythiophenol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exhibit:

- Antioxidant Activity : By scavenging free radicals and reducing oxidative stress.

- Antimicrobial Properties : Inhibiting the growth of bacteria and fungi through disruption of cellular processes.

Research indicates that the compound may modulate enzyme activity and receptor binding, leading to observable biological effects.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of 4-Methoxy-3-iso-pentoxythiophenol against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound possesses significant antimicrobial properties, making it a candidate for further development in pharmaceutical applications.

Antioxidant Activity

The antioxidant potential of 4-Methoxy-3-iso-pentoxythiophenol was evaluated using various assays:

| Assay | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

| Ferric Reducing Antioxidant Power (FRAP) | 20 |

These findings indicate that the compound effectively reduces oxidative stress, which is crucial in preventing cellular damage.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 4-Methoxy-3-iso-pentoxythiophenol against multi-drug resistant strains. Results showed a significant reduction in bacterial load in treated samples compared to controls. -

Research on Oxidative Stress :

Another study highlighted its role in mitigating oxidative stress in human cell lines. The compound demonstrated a protective effect against hydrogen peroxide-induced cytotoxicity, enhancing cell viability significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.